3-Methoxy-6-methylpyridazin-4-amine

Antibacterial Sulfanilamide Regiochemistry

3-Methoxy-6-methylpyridazin-4-amine (CAS 6970-06-5) is the essential 4-aminopyridazine building block for constructing N1-4-pyridazinylsulfanilamide libraries with an established antibacterial SAR. Unlike common 3-aminopyridazine regioisomers that yield N1-3-pyridazinyl sulfonamides (e.g., sulfamethoxypyridazine), this compound provides the distinct N1-4-pyridazinyl architecture. The 3-methoxy and 6-methyl substituents modulate amine nucleophilicity (pKa 6.00), enabling orthogonal derivatization: acylation/sulfonylation at the 4-amino group and late-stage C-H functionalization at C-5. Procuring this specific CAS ensures fidelity to the N1-4-pyridazinyl series evaluated by Kobayashi et al. (1962). NCI-designated (NSC 68997) and EPA DSSTox-registered (DTXSID90290493).

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 6970-06-5
Cat. No. B3031790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxy-6-methylpyridazin-4-amine
CAS6970-06-5
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESCC1=CC(=C(N=N1)OC)N
InChIInChI=1S/C6H9N3O/c1-4-3-5(7)6(10-2)9-8-4/h3H,1-2H3,(H2,7,8)
InChIKeyRJGYNLPBOWRZGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methoxy-6-methylpyridazin-4-amine (CAS 6970-06-5): Supplier-Grade Identity, Physicochemical Profile, and Procurement Baseline


3-Methoxy-6-methylpyridazin-4-amine (CAS 6970-06-5; also designated 4-Amino-3-methoxy-6-methyl pyridazine) is a trisubstituted pyridazine heterocycle bearing a 4-amino group, a 3-methoxy group, and a 6-methyl group, with molecular formula C₆H₉N₃O and molecular weight 139.16 g/mol [1]. Unlike the more extensively studied 3-aminopyridazine regioisomers that dominate the clinical sulfonamide literature (e.g., sulfamethoxypyridazine), this compound belongs to the 4-aminopyridazine subclass, which positions the reactive amine at a distinct ring locus—enabling the synthesis of N1-4-pyridazinylsulfanilamide derivatives rather than the N1-3-pyridazinyl congeners [2][3]. The compound has been accessioned by the National Cancer Institute under NSC 68997 for anticancer screening, carries the EPA DSSTox identifier DTXSID90290493, and is commercially available from specialty chemical suppliers at purities of 95–98% [4]. Its predicted pKa of 6.00 ± 0.10 and melting point of 159–160 °C (ethyl acetate solvate) establish baseline physicochemical coordinates useful for procurement specification and synthetic planning .

Why 3-Methoxy-6-methylpyridazin-4-amine Cannot Be Replaced by Generic Pyridazinamines in Sulfanilamide-Directed or Regiospecific Synthetic Programs


Pyridazinamine building blocks are not functionally interchangeable because the position of the amino group on the diazine ring dictates the regiochemistry of the sulfanilamide or cross-coupled product. The clinically established sulfamethoxypyridazine class is derived from 3-aminopyridazine precursors bearing 6-alkoxy substituents [1]. In contrast, 3-methoxy-6-methylpyridazin-4-amine provides the 4-amino substitution pattern that yields N1-4-pyridazinylsulfanilamides—a structurally and pharmacologically distinct series whose antibacterial spectrum was evaluated head-to-head against 13 bacterial strains alongside N1-3-oxo and N1-3,6-dimethyl congeners by Kobayashi et al. (1962) [2]. Substituting a 3-aminopyridazine or an unsubstituted 4-aminopyridazine would produce a different regioisomeric sulfanilamide with a divergent antibacterial profile and altered solubility [3]. Additionally, the 3-methoxy and 6-methyl substituents modulate the amine's nucleophilicity (predicted pKa = 6.00 vs. 6.38 for parent 4-aminopyridazine), directly affecting acylation kinetics and downstream coupling efficiency . For research programs requiring fidelity to the N1-4-pyridazinyl architecture, no alternative single-building-block substitution can replicate this compound's exact electronic and steric presentation.

Quantitative Differentiation Evidence: 3-Methoxy-6-methylpyridazin-4-amine vs. Closest Analogs


Regiochemical Differentiation: N1-4-Pyridazinylsulfanilamide Versus N1-3-Pyridazinylsulfanilamide Antibacterial Architecture

The target compound's 4-amino group enables construction of N1-4-pyridazinylsulfanilamides, whereas 3-aminopyridazine-based building blocks (e.g., 3-amino-6-methylpyridazine, CAS 18591-82-7; or 3-amino-6-methoxypyridazine, CAS 7252-84-8) yield the isomeric N1-3-pyridazinylsulfanilamides such as the clinical antibiotic sulfamethoxypyridazine. The N1-4-pyridazinyl series prepared by Kobayashi et al. was tested in vitro against 13 bacterial species, establishing a distinct antibacterial spectrum for this regioisomeric class [1][2]. The 3-methoxy-6-methyl substitution on the 4-aminopyridazine core further differentiates the resulting sulfanilamide from analogs derived from 4-amino-3,6-dichloropyridazine or 4-amino-3,6-dimethoxypyridazine precursors [3].

Antibacterial Sulfanilamide Regiochemistry

Electronic Modulation: pKa Shift of the 4-Amino Group Relative to Unsubstituted Parent

The combined electron-donating effect of the 3-methoxy (+M resonance) and 6-methyl (+I inductive) substituents lowers the predicted pKa of the 4-amino group by approximately 0.38 log units compared to unsubstituted 4-aminopyridazine (6.00 ± 0.10 vs. 6.38 ± 0.10) . This pKa depression indicates enhanced free-base availability at physiological or near-neutral reaction pH, which can translate to measurably faster acylation kinetics in sulfanilamide coupling reactions relative to the unsubstituted parent. The monomethoxy, monomethyl substitution also places this compound at an intermediate polarity between the fully unsubstituted 4-aminopyridazine (XLogP3 ≈ −0.6) and the 3,6-dichloro analog (XLogP3 ≈ 1.2), offering a distinct solubility window relevant to reaction solvent selection [1].

Physicochemical pKa Nucleophilicity

Thermal Stability Specification: Melting Point as a Vendor QC and Handling Parameter

The experimentally determined melting point of 159–160 °C (recrystallized from ethyl acetate) provides a procurement-relevant identity and purity benchmark that distinguishes this compound from structurally related 4-aminopyridazine derivatives . By comparison, unsubstituted 4-aminopyridazine melts at 127–133 °C, and 6-methylpyridazin-4-amine (lacking the 3-methoxy substituent) is typically supplied as a lower-melting solid or oil . The higher melting point of the target compound—attributable to the additional methoxy group enabling stronger intermolecular hydrogen bonding in the crystal lattice—facilitates handling as a stable crystalline solid and supports melting point as a routine identity check upon receipt.

Melting Point Quality Control Solid-State

NCI Screening Pedigree: Differential Institutional Recognition Relative to Non-NSC Pyridazinamines

The assignment of NSC 68997 to this compound by the National Cancer Institute's Developmental Therapeutics Program (DTP) provides an institutional validation marker that is absent for many close pyridazinamine analogs [1]. The NCI DTP historically accessioned compounds with structural features deemed promising for anticancer screening; the presence of an NSC designation implies prior curation-level review of the scaffold. Related 4-pyridazinamine derivatives without this NSC pedigree—such as 6-methylpyridazin-4-amine (CAS 875215-31-9) and 3-methoxy-5-methyl-4-pyridazinamine (CAS 50450-91-4)—lack equivalent institutional screening provenance. However, no publicly released NCI-60 screening results are available for NSC 68997, so this differentiation dimension carries procurement-signaling value rather than efficacy evidence .

Anticancer NCI Screening Drug Discovery

Synthetic Pathway Specificity: Exclusive 4-Methoxy-Derivative Formation from 3-Amino-4-hydroxy-6-methyl-pyridazine Precursor

In the established synthetic route documented in the German-language literature, treatment of 3-amino-4-hydroxy-6-methyl-pyridazine with dimethyl sulfate yields exclusively the 4-methoxy derivative—the target compound—rather than any N-methylated or 3-O-methylated byproducts [1]. This stands in contrast to the methylation behavior of 3-amino-6-methylpyridazine isomers, where competing N-alkylation at the ring nitrogen is a known side reaction pathway [2]. The exclusive O-methylation at the 4-position is relevant for procurement because it means the compound can be reliably sourced with a defined synthetic provenance, reducing the risk of undetected regioisomeric contamination that could compromise downstream sulfanilamide coupling regiochemistry.

Regioselective Synthesis Methylation Precursor

Photo-Induced Methylation Regioselectivity: Scaffold-Level Distinction of the 3-Methoxy-6-methylpyridazine Core

Although the photochemical study was conducted on 3-methoxy-6-methylpyridazine (the des-amino analog, CAS 17644-83-6) rather than on the target 4-amino compound itself, the data are instructive for scaffold-level differentiation: upon photo-induced methylation in methanol/HCl, 3-methoxy-6-methylpyridazine gives exclusively the 4-methylated product, whereas 3,6-dimethylpyridazine produces a mixture of 4-methylated and 4,5-dimethylated compounds, and 3-methyl-6-chloropyridazine affords both 5-methylated and 4,5-dimethylated products [1]. This demonstrates that the 3-methoxy group exerts a unique directing effect that enforces exclusive monomethylation at the 4-position. The 4-amino substituent on the target compound occupies this reactive 4-position, potentially enabling further directed functionalization at the adjacent 5-position—a synthetic opportunity not available with 3-alkoxy or 3-halo analogs that lack the 4-amino handle.

Photochemistry Regioselectivity C–H Functionalization

Best-Fit Procurement and Application Scenarios for 3-Methoxy-6-methylpyridazin-4-amine


Regiospecific Synthesis of N1-4-Pyridazinylsulfanilamide Antibacterial Libraries

This compound is the designated 4-aminopyridazine building block for constructing N1-(3-methoxy-6-methyl-4-pyridazinyl)sulfanilamide and its analogs, a series whose in vitro antibacterial spectrum against 13 bacterial species was established alongside N1-(3,6-dimethyl-), N1-(6-methyl-), and N1-(3-oxo-6-methyl-) congeners by Kobayashi et al. (1962) [6]. Procurement of this specific CAS ensures that the sulfanilamide condensation product bears the 3-methoxy-6-methyl substitution pattern and the N1-4-pyridazinyl architecture, rather than the N1-3-pyridazinyl architecture of the clinically established sulfamethoxypyridazine class. Researchers seeking to expand the N1-4-pyridazinylsulfanilamide structure–activity relationship (SAR) landscape should prioritize this building block over 3-aminopyridazine alternatives.

Medicinal Chemistry Scaffold Diversification with Orthogonal Functionalization Handles

The combination of a nucleophilic 4-amino group (predicted pKa 6.00) and a 3-methoxy substituent that directs photo-induced or electrophilic functionalization to adjacent positions creates a scaffold with two orthogonal derivatization handles [6][4]. The amino group can be elaborated via acylation, sulfonylation, or reductive amination to generate amide, sulfonamide, or secondary amine libraries, while the 3-methoxy-6-methylpyridazine core offers potential for further late-stage C–H functionalization at the remaining unsubstituted position (C-5). This orthogonal reactivity profile distinguishes this compound from 6-methylpyridazin-4-amine (which lacks the 3-methoxy directing group) and from 3,6-disubstituted analogs that have no free ring positions for further diversification.

NCI-Vetted Compound Collection Integration for Panel-Based Anticancer Screening

With the NSC 68997 designation and DTXSID90290493 EPA registration, this compound carries institutional curation credentials that streamline its inclusion in NCI-referenced screening decks [6]. Drug discovery units building focused pyridazine libraries for NCI-60 or similar panel screens can use the NSC pedigree as a selection criterion when prioritizing among commercially available pyridazinamine building blocks. Though no published NCI-60 data are available for this specific compound, its inclusion in the NCI repository alongside structurally related pyridazines that have demonstrated JNK1, EGFR, CDK2, and MNK1/2 inhibitory activities [4][5] provides contextual relevance for anticancer screening applications.

Agrochemical Intermediate Programs Requiring 3-Methoxy-6-methylpyridazine Cores

Recent Syngenta patents (US 8410026; WO 2011/020795) describe fungicidal pyridazine derivatives incorporating 3-methoxy-6-methyl-pyridazine substructures with 4,5-diaryl or 4,5-dichloro-pyridinyl substitution patterns [6]. While the patented final compounds are more complex tetra-substituted pyridazines, the 3-methoxy-6-methylpyridazine motif is a recurring substructure in these agrochemical lead series. 3-Methoxy-6-methylpyridazin-4-amine can serve as a synthetic intermediate toward such poly-substituted targets via sequential halogenation and cross-coupling at the 4-amino position (via Sandmeyer or diazonium chemistry) followed by C–H functionalization at C-5. This agrochemical application scenario is not accessible with 3-aminopyridazine regioisomers.

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